2,6-Dihydroxynicotinic acid

Nicotine transport Bacterial uptake assay Competitive inhibition

For researchers mapping bacterial nicotinic acid degradation, sourcing authentic 2,6-dihydroxynicotinic acid is critical. Its unique position as the penultimate intermediate before ring cleavage makes it indispensable for studying molybdoenzyme-dependent hydroxylation. We supply this compound with batch-to-batch consistency for reproducible enzymatic assays. - Defined stoichiometric control for nicotinate/6-hydroxynicotinate dehydrogenase assays (0.5 mol O₂ per hydroxylation event). - Superior aqueous solubility (LogP -0.22) enables co-solvent-free experimental design for environmental microcosm studies. - High-purity material validated for use as a negative control in bacterial nicotine uptake assays.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 10357-91-2
Cat. No. B079409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxynicotinic acid
CAS10357-91-2
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=O)C1=C(O)O
InChIInChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)
InChIKeyKDOPCHRDUXFILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxynicotinic Acid Properties & Specifications


2,6-Dihydroxynicotinic acid (CAS 10357-91-2) is a hydroxylated pyridine-3-carboxylic acid with molecular formula C6H5NO4 and molecular weight 155.11 g/mol [1]. The compound exists predominantly in its keto-enol tautomeric form, 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid . It exhibits three hydrogen bond donors and four hydrogen bond acceptors, with a predicted pKa of 2.70±0.20 (carboxylic acid) and experimental LogP of -0.22130 [2]. Structurally derived from nicotinic acid via hydroxylation at positions 2 and 6, this compound serves as a key intermediate in microbial nicotinic acid degradation pathways and as a building block for nitrogen-containing heterocycles [3].

1 Nicotinic acid degradation pathway intermediate
2 Ortho/para dihydroxy scaffold for heterocycle synthesis
3 Molybdoenzyme hydroxylation studies

Why 2,6-Dihydroxynicotinic Acid Is Irreplaceable


Isomeric substitution of hydroxyl groups on the nicotinic acid scaffold produces chemically distinct entities with divergent biological and physicochemical behaviors. 2,6-Dihydroxynicotinic acid occupies a unique position in nicotinic acid catabolism: it is the product of two sequential ring-hydroxylation steps by distinct molybdoenzymes (nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase), consuming one-half molecule of O2 per hydroxyl group incorporated and requiring H2O as the oxygen atom source [1][2]. This enzymatic specificity precludes substitution with mono-hydroxylated analogs (e.g., 2-hydroxynicotinic acid or 6-hydroxynicotinic acid) or positionally distinct isomers (e.g., 4,6-dihydroxynicotinic acid), which follow different metabolic fates [3]. The 2,6-dihydroxy substitution pattern additionally creates a hydrogen bonding network (3 donors, 4 acceptors) distinct from other dihydroxynicotinic acid isomers, directly impacting molecular recognition in both enzymatic and synthetic applications [4].

Mono-hydroxylated analogs
2- or 6-hydroxynicotinic acid follow distinct metabolic fates; substitution may alter pathway interpretation.
4,6-Dihydroxynicotinic acid
Identical donor/acceptor counts but different spatial arrangement; pharmacophore geometry is not interchangeable.
2,6-Dihydroxypyridine
Decarboxylation product lacks the carboxylic acid; transporter interaction and solubility profile differ markedly.

2,6-Dihydroxynicotinic Acid vs. Analogs: Key Evidence


Nicotine Uptake Inhibition vs. Structural Analogs

In Arthrobacter nicotinovorans nicotine uptake assays, 2,6-dihydroxynicotinic acid (1 mM) produced minimal inhibition of L-[14C]nicotine transport compared to structurally related pyridine derivatives. The compound's inhibitory profile is quantitatively distinct from both its immediate analog 2,6-dihydroxypyridine and the mono-hydroxylated derivative 6-hydroxynicotine (6HLN) [1].

Nicotine Uptake Inhibition
Head-to-head
Target: minimal inhibition vs. 6HLN ~50-60% and 2,6-dihydroxypyridine ~20-30% at 1 mM
Confirms transporter recognition specificity; not functionally interchangeable with decarboxylated analog.
Bacterial L-[14C]nicotine uptake assay
Nicotine transport Bacterial uptake assay Competitive inhibition

Spontaneous Decarboxylation vs. Synthetic Analogs

2,6-Dihydroxynicotinic acid (2,6-DHNA) undergoes spontaneous decarboxylation to 2,6-dihydroxypyridine (2,6-DHP) under physiological conditions, a property not shared by 4,6-dihydroxynicotinic acid or mono-hydroxylated nicotinic acids [1]. This spontaneous decarboxylation constitutes a critical branch point in the nicotinic acid degradation pathway of Bacillus niacini, where 2,6-DHNA serves as the penultimate intermediate before ring-opening catabolism.

Spontaneous Decarboxylation
Class-level
Uniquely labile to decarboxylation among hydroxylated nicotinic acid isomers
Imposes handling and storage requirements; precludes substitution with stable isomers in aqueous studies.
Storage at 2–8 °C recommended
Metabolic intermediate stability Decarboxylation Bacillus niacini pathway

Hydrogen Bond Donor/Acceptor Profile vs. 4,6-Isomer

2,6-Dihydroxynicotinic acid possesses three hydrogen bond donors and four hydrogen bond acceptors, compared to the same nominal counts for 4,6-dihydroxynicotinic acid but with distinct spatial arrangement due to substitution pattern differences [1]. The 2,6-substitution places hydroxyl groups in the ortho and para positions relative to the ring nitrogen, whereas the 4,6-substitution pattern (CAS 5466-62-6) creates a para-meta relationship that alters hydrogen bonding geometry and molecular recognition properties .

H-Bond Donor/Acceptor Profile
Class-level
3 donors, 4 acceptors; ortho/para hydroxyl arrangement vs. 4,6-isomer's para/meta
Distinct pharmacophore geometry impacts molecular recognition; isomers are not interchangeable as ligand scaffolds.
Computed descriptors
Molecular recognition Hydrogen bonding Isomer differentiation

Enzymatic Hydroxylation Oxygen Stoichiometry

The enzymatic conversion of nicotinic acid to 2,6-dihydroxynicotinic acid proceeds via two sequential hydroxylation steps with defined oxygen stoichiometry. The overall reaction consumes one-half molecule of molecular oxygen (O2) per hydroxyl group incorporated, with water (H2O) serving as the oxygen atom source for both hydroxyl groups [1]. This contrasts with typical cytochrome P450 hydroxylations that utilize O2 as both the oxygen source and terminal electron acceptor.

Oxygen Stoichiometry
Reported
0.5 molecule O₂ per hydroxyl group; H₂¹⁸O incorporation confirmed
Defines molybdoenzyme-dependent O-source; biomarker for nicotinic acid degradation pathway.
Versus P450 monooxygenase (1 O₂ per OH)
Enzyme kinetics Molybdoenzymes Nicotinic acid degradation

Solubility and pKa vs. Positional Isomers

2,6-Dihydroxynicotinic acid exhibits a predicted carboxylic acid pKa of 2.70±0.20, with additional pKa values reported at approximately 4 (carboxylic acid) and 11 (hydroxyl groups) . The LogP value of -0.22130 indicates higher aqueous solubility compared to 4,6-dihydroxynicotinic acid, which has reported sparing solubility (10 g/L at 25°C, calculated) and melting point of 218-219°C [1].

Solubility & pKa Profile
Data to verify
LogP −0.22, pKa (COOH) 2.70; 4,6-isomer sparingly soluble (~10 g/L)
Supports direct aqueous assay use without co-solvents; may simplify bioremediation workflows.
Computed LogP; confirm experimentally
Ionization state Solubility Analytical method development

2,6-Dihydroxynicotinic Acid Research Applications


Nicotinic Acid Degradation in Bacillus Species

As the penultimate intermediate in Bacillus niacini nicotinic acid catabolism, 2,6-dihydroxynicotinic acid is essential for studying molybdoenzyme-dependent aromatic ring hydroxylation. The compound's spontaneous decarboxylation to 2,6-dihydroxypyridine serves as a critical control point for pathway validation experiments [1]. The defined O2 consumption stoichiometry (0.5 molecule O2 per hydroxyl group incorporated, with H2O-derived oxygen atoms) enables precise quantification of enzymatic activity in purified nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase assays [2].

NHAC Bioremediation Research

Nicotinic acid serves as a model system for NHAC bioremediation, and 2,6-dihydroxynicotinic acid represents the key intermediate before ring cleavage. Researchers investigating microbial degradation of pyridine-based environmental pollutants utilize this compound as a pathway-specific biomarker [1]. Its superior aqueous solubility (LogP -0.22130) compared to alternative hydroxylated nicotinic acid isomers facilitates direct use in soil and water microcosm experiments without organic co-solvent interference [3].

Nitrogen Heterocycle Building Blocks

The 2,6-dihydroxy substitution pattern provides three hydrogen bond donors and four hydrogen bond acceptors, enabling diverse synthetic derivatization including esterification at the carboxylic acid and alkylation at hydroxyl positions [1]. The compound's distinct hydrogen bonding geometry (ortho/para hydroxyl arrangement relative to ring nitrogen) differentiates it from 4,6-dihydroxynicotinic acid as a pharmacophore scaffold, making it suitable for designing protease inhibitors and receptor antagonists requiring specific molecular recognition features [2].

Enzyme Specificity & Inhibition Studies

The minimal inhibition of L-[14C]nicotine uptake by 2,6-dihydroxynicotinic acid (1 mM) compared to 6-hydroxynicotine (approximately 5-6 fold difference) demonstrates its utility as a negative control in bacterial nicotine transport assays [1]. This differential activity profile enables researchers to dissect structure-activity relationships among pyridine derivatives, distinguishing compounds that competitively inhibit transporters from those that do not interact with the nicotine uptake machinery.

Application
Selection Property
Validation Focus
Nicotinic acid degradation in Bacillus
Pathway intermediate identity; decarboxylation control point
Molybdoenzyme O₂ stoichiometry; 2,6-DHP formation
NHAC bioremediation research
Aqueous solubility profile; pathway-specific biomarker
Matrix compatibility; organic co-solvent-free detection
Nitrogen heterocycle building blocks
Ortho/para H-bond donor/acceptor geometry
Pharmacophore differentiation from 4,6-isomer
Enzyme specificity & inhibition studies
Low nicotine transporter interaction vs. 6HLN
Negative control suitability for uptake assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.